molecular formula C16H27N3 B3234398 N1-(1-benzylpiperidin-4-yl)-N1-ethylethane-1,2-diamine CAS No. 1353974-12-5

N1-(1-benzylpiperidin-4-yl)-N1-ethylethane-1,2-diamine

Cat. No.: B3234398
CAS No.: 1353974-12-5
M. Wt: 261.41 g/mol
InChI Key: FBKBFIIZYRXNOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1-(1-benzylpiperidin-4-yl)-N1-ethylethane-1,2-diamine involves several steps. One common synthetic route includes the reaction of 1-benzylpiperidine with ethylenediamine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

N1-(1-benzylpiperidin-4-yl)-N1-ethylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield secondary amines .

Comparison with Similar Compounds

N1-(1-benzylpiperidin-4-yl)-N1-ethylethane-1,2-diamine can be compared with other similar compounds, such as N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. While both compounds share a piperidine core structure, their unique substituents confer different biological activities and chemical properties . The presence of the ethylethane-1,2-diamine moiety in this compound may enhance its solubility and ability to interact with specific molecular targets compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Properties

IUPAC Name

N'-(1-benzylpiperidin-4-yl)-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-2-19(13-10-17)16-8-11-18(12-9-16)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKBFIIZYRXNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172248
Record name 1,2-Ethanediamine, N1-ethyl-N1-[1-(phenylmethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-12-5
Record name 1,2-Ethanediamine, N1-ethyl-N1-[1-(phenylmethyl)-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-ethyl-N1-[1-(phenylmethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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